3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one
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Overview
Description
3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a chromen-2-one core with a 4-fluorobenzenesulfonyl group and a methyl group attached to it. The presence of the fluorobenzenesulfonyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable chromen-2-one derivative. One common method includes the use of zinc dust and sulfuric acid to facilitate the reaction at low temperatures (0-5°C) to ensure high yield and purity . The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-fluorobenzenesulfonyl)-6-methyl-2H-chromen-2-one.
4-Chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATMJVJOOHDDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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